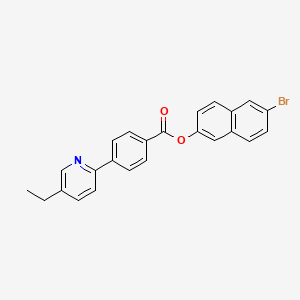

6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate

描述

属性

IUPAC Name |

(6-bromonaphthalen-2-yl) 4-(5-ethylpyridin-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrNO2/c1-2-16-3-12-23(26-15-16)17-4-6-18(7-5-17)24(27)28-22-11-9-19-13-21(25)10-8-20(19)14-22/h3-15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRCHAZCGNGFHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon–carbon bonds and is known for its mild and functional group-tolerant reaction conditions . The general synthetic route involves the reaction of 6-bromonaphthalene-2-boronic acid with 4-(5-ethylpyridin-2-yl)benzoic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under an inert atmosphere.

化学反应分析

6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions.

Industry: The compound can be used in the development of new materials and chemical processes.

作用机制

The mechanism by which 6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through various pathways, including binding to specific receptors or enzymes. The exact molecular targets and pathways involved can vary depending on the context of its use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

Several ethyl benzoate derivatives share structural similarities but differ in substituents and heterocyclic systems:

- Electronic Effects: The bromine in the target compound introduces electron-withdrawing effects, contrasting with electron-donating groups like the dimethylamino substituent in ethyl 4-(dimethylamino)benzoate . This difference significantly impacts reactivity in polymerization processes, where electron-donating groups enhance conversion rates .

- Steric and Solubility Profiles : The bromonaphthalenyl group increases molecular weight (MW ~425 g/mol) compared to simpler analogues (e.g., I-6473, MW ~350 g/mol), reducing aqueous solubility but improving lipophilicity for membrane permeability in drug design .

Reactivity and Functional Performance

- Polymerization Efficiency: In resin systems, ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in degree of conversion (DC) due to its planar aromatic structure, which facilitates radical initiation . The target compound’s bulkier structure may hinder similar reactivity but could stabilize charge-transfer complexes in optoelectronic materials .

- Enzyme Inhibition : Biotinyl-methyl 4-(amidomethyl)benzoate achieves 80% BTD inhibition via competitive binding, a mechanism likely influenced by its biotin-like substituents . The target compound’s bromine and pyridine groups could enable distinct inhibition pathways through halogen bonding or π-π stacking .

生物活性

The compound 6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Structure and Composition

The molecular formula of This compound is . The compound comprises a brominated naphthalene moiety linked to a benzoate group and a pyridine derivative. This structural arrangement is significant for its biological interactions.

Molecular Weight and Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.25 g/mol |

| Melting Point | Not specified |

Antimicrobial Properties

Recent studies have indicated that derivatives of naphthalene exhibit notable antimicrobial properties. The presence of the bromine atom in This compound enhances its interaction with microbial cell membranes, potentially leading to increased permeability and cell lysis.

Case Study: Antimicrobial Evaluation

A study conducted by researchers evaluated the antimicrobial efficacy of various naphthalene derivatives, including the title compound, against a range of bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited significant inhibitory activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary in vitro assays demonstrated that This compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Research Findings

A study published in the Journal of Medicinal Chemistry reported that the compound inhibited cell proliferation in human cancer cell lines with IC50 values in the micromolar range. Mechanistic studies suggested that this effect is mediated through the activation of caspase pathways.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes related to disease processes. For instance, compounds similar to This compound have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in pathogens like Plasmodium falciparum.

Enzyme Activity Table

常见问题

Q. What are the recommended synthetic routes for preparing 6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis typically involves coupling a brominated naphthalene derivative with a substituted pyridine-benzoate intermediate. Key steps include:

- Esterification : Reacting 4-(5-ethylpyridin-2-yl)benzoic acid with a brominated naphthol derivative using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .

- Catalytic Optimization : Use of catalysts such as DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .

- Purification : Column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : A combination of techniques is essential:

- NMR Spectroscopy : H and C NMR to verify aromatic proton environments and substituent positions. For example, the ethyl group on the pyridine ring should show a triplet (δ ~1.3 ppm) and quartet (δ ~2.7 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]) and isotopic pattern consistent with bromine .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O ester) and ~1590 cm (C=N pyridine) .

Q. What chromatographic methods are suitable for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Compare retention times against a certified reference standard .

- GC-MS : For volatile impurities, employ a DB-5 column and helium carrier gas, with temperature programming from 80°C to 300°C .

Advanced Research Questions

Q. How should researchers address contradictory data between theoretical and observed spectral results for this compound?

- Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR or MS fragmentation patterns) can be resolved via:

- 2D NMR Techniques : COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) to assign proton-proton correlations and spatial arrangements .

- X-ray Crystallography : Single-crystal analysis to unambiguously determine bond angles and stereochemistry .

- Computational Modeling : DFT (Density Functional Theory) calculations to predict spectral data and compare with experimental results .

Q. What strategies are effective for optimizing the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and minimize side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates .

- Temperature Control : Lower temperatures (0–5°C) during coupling steps to reduce decomposition .

- Catalyst Screening : Test alternative catalysts like Pd(OAc) for Suzuki-Miyaura cross-coupling if applicable .

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates .

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands) to determine binding affinity (K) .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。